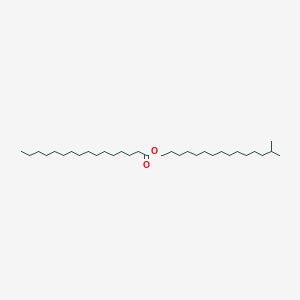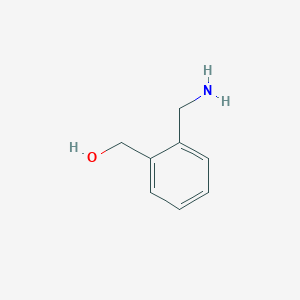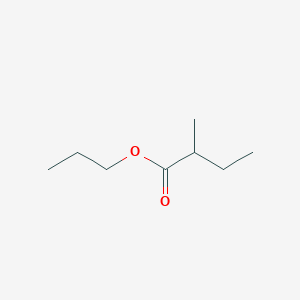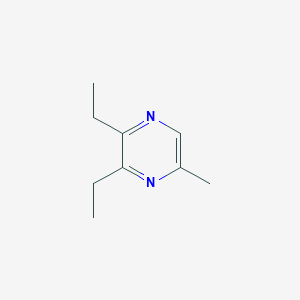
Ácido 3-(4-fenil-1,3-tiazol-2-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Aplicaciones Científicas De Investigación
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of functional dyes and other materials with specific properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that thiazole derivatives can interact with various cellular targets leading to a range of biological responses .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Some synthesized compounds related to 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid have exhibited discrete antimicrobial activity, and one such compound was found to promote rapeseed growth and to increase seed yield and oil content . This suggests that the compound could have a significant impact at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes such as hydrolases and oxidoreductases, which are involved in various metabolic pathways. The nature of these interactions often involves the binding of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid to the active sites of these enzymes, thereby inhibiting their activity and disrupting the metabolic processes of the microorganisms .
Cellular Effects
The effects of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to reduced cell proliferation and growth . It can also activate or inhibit signaling pathways by binding to receptors on the cell surface, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Once inside the cell, 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid within these compartments can affect its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Hantzsch synthesis, which starts with N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid. The reaction is typically carried out in solvents such as water, acetic acid, dimethylformamide (DMF), or ethanol, using bases like sodium acetate, sodium carbonate, or triethylamine .
Industrial Production Methods
While specific industrial production methods for 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Uniqueness
What sets 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGACYUBSYIFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)











